1-(3,5-Difluorophenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDJZYKJPZJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963647 | |
| Record name | 1-(3,5-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467223-90-1, 872181-59-4 | |
| Record name | 1-(3,5-Difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Solubility Profiling of 1-(3,5-Difluorophenyl)ethanol: A Technical Guide
Topic: Solubility Profile of 1-(3,5-Difluorophenyl)ethanol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This compound (CAS: 1245647-49-1 for R-isomer, 872181-59-4 for racemate) is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for kinase inhibitors and chiral resolving agents. Its physicochemical behavior is dominated by the interplay between the lipophilic, electron-withdrawing difluorophenyl ring and the hydrophilic secondary hydroxyl group.
This guide addresses the scarcity of public empirical data for this specific intermediate by establishing a predictive solubility framework and detailing a self-validating experimental protocol . It empowers process chemists to generate high-fidelity solubility curves essential for crystallization design, liquid-liquid extraction, and reaction solvent selection.
Physicochemical Baseline & Structural Analysis
Understanding the molecular architecture is the first step in predicting solubility behavior. The introduction of fluorine atoms at the 3 and 5 positions significantly alters the solvation thermodynamics compared to the non-fluorinated analog, 1-phenylethanol.
Molecular Properties
| Property | Value / Prediction | Impact on Solubility |
| Molecular Formula | C₈H₈F₂O | — |
| Molecular Weight | 158.15 g/mol | Low MW facilitates dissolution in small-molecule solvents. |
| Physical State | Liquid or Low-Melting Solid | High solubility likely in most organic solvents; crystallization may require sub-ambient cooling. |
| LogP (Predicted) | ~1.9 – 2.1 | Moderately lipophilic. Prefers organic phases over aqueous. |
| H-Bond Donors | 1 (–OH) | Capable of donating to polar aprotic solvents (DMSO, THF). |
| H-Bond Acceptors | 3 (–OH, 2x –F) | Fluorine acts as a weak acceptor; OH is a strong acceptor. |
The Fluorine Effect
The 3,5-difluoro substitution pattern creates an electron-deficient aromatic ring.
-
Pi-Stacking: Enhanced potential for pi-pi stacking interactions with aromatic solvents (Toluene, Xylene).
-
Lipophilicity: The C-F bond is highly hydrophobic, decreasing water solubility compared to 1-phenylethanol and increasing affinity for chlorinated and non-polar solvents.
Predicted Solubility Profile
Note: Values below are theoretical estimates based on Structure-Activity Relationships (SAR) of fluorinated benzyl alcohol analogs. Experimental verification is required.
Solvent Class Analysis[1]
Class A: Polar Protic (High Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.[1]
-
Mechanism: The hydroxyl group of the solute engages in strong hydrogen bonding with the solvent.
-
Expectation: Miscible or extremely high solubility (>500 mg/mL).
-
Use Case: Ideal reaction solvents; poor candidates for crystallization yield unless used as the "good" solvent in an anti-solvent process.
Class B: Polar Aprotic (High Solubility)
-
Solvents: DMSO, DMF, Acetonitrile, THF.
-
Mechanism: Dipole-dipole interactions and H-bond acceptance from the solute's hydroxyl proton.
-
Use Case: Reaction media for nucleophilic substitutions; difficult to remove due to high boiling points (DMSO/DMF).
Class C: Non-Polar / Hydrocarbon (Moderate to Low Solubility)
-
Solvents: n-Heptane, Hexane, Cyclohexane.[1]
-
Mechanism: Weak van der Waals forces. The polar hydroxyl group disfavors these solvents, but the lipophilic fluorinated ring provides some affinity.
-
Expectation: Moderate solubility (10–50 mg/mL at 25°C). Steep temperature dependence.
-
Use Case: Excellent anti-solvents for crystallization or inducing precipitation.
Class D: Chlorinated & Aromatic (Very High Solubility)
-
Solvents: Dichloromethane (DCM), Toluene.
-
Mechanism: DCM interacts well with the polarized alcohol; Toluene engages in pi-stacking with the electron-deficient fluorophenyl ring.
-
Expectation: Very High (>300 mg/mL).
-
Use Case: Extraction solvents (DCM) or reaction solvents (Toluene).
Experimental Protocols: Generating the Data
Since specific literature values are absent, the following protocols must be employed to generate a robust solubility curve (Solubility vs. Temperature).
Automated Gravimetric Method (The Gold Standard)
This method is self-validating as it relies on mass balance rather than optical detection, which can be fouled by oiling out.
Reagents:
-
This compound (>98% purity).[]
-
HPLC-grade solvents (dried over molecular sieves).
Workflow:
-
Preparation: Weigh excess solute (~500 mg) into a jacketed glass vessel.
-
Addition: Add exactly 2.0 mL of solvent.
-
Equilibration: Stir at fixed temperature (e.g., 25°C) for 24 hours.
-
Validation Check: Ensure solid is still present. If clear, add more solid.
-
-
Sampling: Stop stirring and allow settling for 30 mins. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T_eq to prevent crashing out).
-
Quantification:
-
Transfer a known volume (e.g., 1.0 mL) to a tared vial.
-
Evaporate solvent under vacuum/N2 stream.
-
Weigh the residue.
-
-
Calculation:
HPLC Quantification Method
For higher precision or when impurity tracking is needed.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. (Gradient: 10% B to 90% B over 10 min).
-
Detection: UV at 210 nm (absorption of phenyl ring) and 254 nm.
-
Retention Time: Expected ~4-6 min depending on flow rate.
Workflow Visualization
The following diagram outlines the logical flow for determining and modeling solubility.
Caption: Figure 1. Iterative workflow for thermodynamic solubility determination. The "Solid Present" check is a critical self-validation step to ensure saturation.
Thermodynamic Modeling
To interpolate solubility at unmeasured temperatures, experimental data should be fitted to the Modified Apelblat Equation . This is the industry standard for non-ideal solutions.
Equation:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical constants derived from regression analysis.
Interpretation:
-
If
is negative and large, dissolution is strongly endothermic (solubility increases sharply with T). -
This model is essential for designing cooling crystallization profiles to maximize yield and control particle size distribution (PSD).
Applications in Process Chemistry
Crystallization Strategy
Given the likely low melting point of this compound, standard cooling crystallization from a single solvent may yield an "oil out" (liquid-liquid phase separation) rather than discrete crystals.
-
Recommended Strategy: Anti-Solvent Crystallization.
-
Solvent System: Dissolve in minimal Ethanol or Toluene (Good Solvent), then slowly dose n-Heptane (Anti-Solvent) at controlled temperature (0–5°C).
-
Why? The non-polar heptane reduces the solvation power of the mixture, forcing the fluorinated alcohol to crystallize.
Extraction (Work-up)
-
System: Water / Ethyl Acetate or Water / MTBE.
-
Partitioning: The compound will partition almost exclusively into the organic layer (LogP ~2).
-
pH Adjustment: Not strictly necessary as the alcohol is not ionizable in standard ranges, but maintaining neutral pH prevents side reactions.
Solvent Selection Logic Diagram
Caption: Figure 2. Decision matrix for solvent selection based on process unit operation.
References
- Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Source for Apelblat Equation methodology).
-
PubChem Database . "this compound - Compound Summary". National Center for Biotechnology Information. Link (Source for predicted physicochemical properties).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Methodological & Application
Application Notes and Protocols for the Asymmetric Reduction of 3,5-Difluoroacetophenone to 1-(3,5-Difluorophenyl)ethanol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the asymmetric reduction of the prochiral ketone 3,5-difluoroacetophenone to the chiral alcohol 1-(3,5-difluorophenyl)ethanol. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of fluorinated chiral alcohols in pharmacologically active molecules. This document explores both biocatalytic and chemocatalytic approaches, offering insights into the underlying principles, experimental setup, and expected outcomes. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Significance of Chiral Fluorinated Alcohols
Chiral alcohols are fundamental building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. The introduction of fluorine atoms into these molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a valuable chiral intermediate whose enantiomers can serve as precursors to a wide range of more complex chiral molecules. The asymmetric reduction of 3,5-difluoroacetophenone is a direct and efficient route to access enantiomerically pure forms of this alcohol.
The primary challenge in this transformation lies in controlling the stereochemistry of the newly formed chiral center. This guide will detail two powerful and widely adopted strategies to achieve high enantioselectivity: biocatalytic reduction using whole-cell systems and chemical reduction via the Corey-Bakshi-Shibata (CBS) methodology.
Methodologies for Asymmetric Reduction
The choice of methodology for asymmetric reduction often depends on factors such as the desired enantiomer, scalability, cost, and environmental impact. Here, we present two distinct yet highly effective approaches.
Biocatalytic Reduction: A Green Chemistry Approach
Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high enantioselectivity under mild reaction conditions.[1] Whole-cell biocatalysis, in particular, is advantageous as it avoids the need for costly enzyme purification and cofactor regeneration.[2] While specific studies on 3,5-difluoroacetophenone are limited, extensive research on the closely related substrate, 3,5-bis(trifluoromethyl)acetophenone, demonstrates the high potential of this approach. These studies have shown that various microorganisms can reduce this substrate to the corresponding alcohol with excellent yields and enantiomeric excesses exceeding 99%.[3][4]
Causality of Experimental Choices:
-
Whole Cells vs. Isolated Enzymes: The use of whole cells provides a self-contained system where the necessary enzymes (ketoreductases) and cofactors (like NADPH) are readily available and regenerated by the cell's metabolism.
-
Co-substrate: Glucose or other simple sugars are often added as a co-substrate to provide the energy and reducing equivalents (NADPH) required for the enzymatic reduction.
-
Buffer and pH: Maintaining a stable pH is crucial for cellular viability and enzyme activity. Phosphate buffers are commonly used to mimic physiological conditions.
-
Temperature and Agitation: These parameters are optimized to ensure sufficient mass transfer of the substrate into the cells and to maintain the cells in a metabolically active state without causing thermal stress.
Corey-Bakshi-Shibata (CBS) Reduction: A Versatile Chemocatalytic Method
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[5] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-tetrahydrofuran complex (BH3·THF).[6] The stereochemical outcome is dictated by the chirality of the CBS catalyst, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol.[7] This method is known for its broad substrate scope and typically high enantioselectivities.[6]
Causality of Experimental Choices:
-
Chiral Oxazaborolidine Catalyst: This catalyst forms a complex with the borane reducing agent, creating a chiral environment that directs the hydride transfer to one face of the ketone.
-
Borane Source: Borane-dimethyl sulfide (BMS) is often preferred due to its stability and commercial availability.
-
Anhydrous Conditions: The presence of water can hydrolyze the borane reagent and the catalyst, leading to a decrease in both yield and enantioselectivity. Therefore, the reaction must be conducted under an inert atmosphere using anhydrous solvents.[5]
-
Temperature: Low temperatures are typically employed to enhance the enantioselectivity of the reduction.
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Whole Cells
This protocol is adapted from successful reductions of structurally similar fluorinated acetophenones.[3][4] Optimization may be required for 3,5-difluoroacetophenone.
Materials:
-
3,5-Difluoroacetophenone
-
Microorganism strain (e.g., Sphingomonas sp. or Candida tropicalis, known to possess active ketoreductases)
-
Growth medium (e.g., YPD for yeast, LB for bacteria)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Glucose (or other suitable co-substrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cell Culture and Harvest:
-
Inoculate a suitable volume of sterile growth medium with the selected microorganism.
-
Incubate at the optimal temperature (e.g., 30°C) with shaking (e.g., 180 rpm) until the cells reach the late logarithmic or early stationary phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with sterile phosphate buffer and centrifuge again. Resuspend the cell pellet in the reaction buffer to the desired concentration (e.g., 100 g/L wet cell weight).
-
-
Bioreduction:
-
In a sterile flask, combine the cell suspension, glucose (e.g., 30 g/L), and 3,5-difluoroacetophenone (e.g., 10 mM).
-
Incubate the reaction mixture in a shaking incubator at 30°C and 180 rpm.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
-
Workflow for Biocatalytic Reduction:
Caption: Workflow for the biocatalytic reduction of 3,5-difluoroacetophenone.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol provides a general procedure for the CBS reduction of an aromatic ketone.
Materials:
-
3,5-Difluoroacetophenone
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask and line
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents) to the flask via syringe.
-
Cool the flask to -20°C (or lower, e.g., -78°C with a dry ice/acetone bath).
-
-
Reduction:
-
Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the catalyst solution while maintaining the low temperature.
-
In a separate flask, dissolve 3,5-difluoroacetophenone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over a period of 30-60 minutes.
-
Stir the reaction mixture at the low temperature and monitor its progress by TLC.
-
-
Quenching and Work-up:
-
Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
CBS Reduction Mechanism:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
Application Note: Protocol for Lipase-Catalyzed Kinetic Resolution of 1-(3,5-Difluorophenyl)ethanol
Executive Summary
This application note details a robust, scalable protocol for the kinetic resolution (KR) of 1-(3,5-Difluorophenyl)ethanol using immobilized Candida antarctica Lipase B (CAL-B). Chiral fluorinated alcohols are critical pharmacophores in medicinal chemistry, where the 3,5-difluoro substitution pattern is frequently employed to enhance metabolic stability and lipophilicity.
This protocol utilizes Novozym 435® (or equivalent immobilized CAL-B) and vinyl acetate as an irreversible acyl donor. The method yields high enantiomeric excess (
Mechanistic Principles
The Biocatalytic System
Lipases (EC 3.1.1.3) are serine hydrolases that operate at the lipid-water interface. In non-aqueous media (organic solvents), they catalyze esterification and transesterification rather than hydrolysis.
For secondary alcohols like this compound, CAL-B follows the Kazlauskas Rule , displaying a strong preference for the
-
Acylation: The active site serine attacks the acyl donor (vinyl acetate), releasing the first product (acetaldehyde) and forming a covalent Acyl-Enzyme Intermediate.
-
Deacylation: The chiral alcohol enters the active site. The
-enantiomer fits the stereochemical pocket, acting as a nucleophile to attack the Acyl-Enzyme. -
Release: The
-ester is released, regenerating the free enzyme. The -enantiomer remains unreacted due to steric hindrance.
Mechanism Visualization
Figure 1: Ping-Pong Bi-Bi mechanism of CAL-B catalyzed transesterification using Vinyl Acetate.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | rac-1-(3,5-Difluorophenyl)ethanol | Starting Material |
| Biocatalyst | Novozym 435 (Immobilized CAL-B) | Catalyst |
| Acyl Donor | Vinyl Acetate (>99%) | Irreversible Acylating Agent |
| Solvent | Toluene (Anhydrous) or MTBE | Reaction Medium |
| Stop Solution | Methanol (HPLC Grade) | For analytical sampling |
Why Vinyl Acetate? Vinyl acetate is preferred over ethyl acetate because the leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This removes the alcohol byproduct from the equilibrium, rendering the reaction effectively irreversible and driving conversion.
Preparative Scale Protocol (1.0 Gram Scale)
Objective: Resolution of 1.0 g of rac-1-(3,5-Difluorophenyl)ethanol to obtain
Step-by-Step Methodology:
-
Substrate Solubilization:
-
In a 50 mL round-bottom flask, dissolve 1.0 g (6.32 mmol) of rac-1-(3,5-Difluorophenyl)ethanol in 20 mL of anhydrous Toluene (0.3 M concentration).
-
Note: Toluene is chosen for its hydrophobicity, which preserves the essential water layer on the enzyme surface.
-
-
Acyl Donor Addition:
-
Add 3.0 equivalents of Vinyl Acetate (1.75 mL, ~19 mmol).
-
Tip: Excess acyl donor ensures reaction kinetics are not limited by donor concentration.
-
-
Enzyme Addition:
-
Add 200 mg of Novozym 435 (20% w/w relative to substrate).
-
Critical: Ensure the enzyme beads are free-flowing and not clumped by humidity.
-
-
Incubation:
-
Place the flask in an orbital shaker at 40°C and 200 rpm .
-
Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours.
-
-
Termination:
-
The reaction typically reaches ~50% conversion in 4–24 hours, depending on the specific batch activity of the enzyme.
-
Stop the reaction when conversion reaches 50% (theoretical maximum yield for KR).
-
Filter the mixture through a sintered glass funnel or a pad of Celite to remove the enzyme beads. Rinse beads with small amount of Toluene.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess vinyl acetate.
-
Purify the residue via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.
-
Fraction 1:
-1-(3,5-Difluorophenyl)ethyl acetate (High ). -
Fraction 2:
-1-(3,5-Difluorophenyl)ethanol (Lower ).
-
-
Workflow Visualization
Figure 2: Experimental workflow for the preparative scale kinetic resolution.
Analytical Methods
Accurate determination of Enantiomeric Excess (
HPLC Conditions
-
Instrument: HPLC with UV Detector (e.g., Agilent 1200).
-
Column: Chiralcel OB-H or OD-H (Daicel), 250 x 4.6 mm, 5 µm.
-
Note: OB-H is often superior for phenyl ethanol derivatives.
-
-
Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Absorption of the difluorophenyl ring).
Calculations
To evaluate the efficiency of the resolution, calculate the Enantiomeric Ratio (
Conversion (
Enantiomeric Ratio (
- : Enantiomeric excess of the remaining substrate (alcohol).[1]
- : Enantiomeric excess of the product (ester).[2]
-
Target: An
-value > 100 indicates an excellent resolution suitable for industrial application.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Enzyme inactivation or water content too low. | 1. Add molecular sieves to solvent to ensure it's not too wet, but CAL-B needs trace water. 2. Increase enzyme loading to 50% w/w. |
| Low Selectivity ( | Non-specific background reaction or temperature too high. | 1. Run a blank (no enzyme) to check for chemical acylation. 2. Lower temperature to 30°C. |
| Enzyme Clumping | High water content or polar solvent. | Use hydrophobic solvents (Toluene, Hexane). Dry the enzyme in a desiccator before use. |
| Slow Kinetics for Difluoro- | Electron-withdrawing groups reduce nucleophilicity. | The 3,5-difluoro groups make the oxygen less nucleophilic than in unsubstituted phenylethanol. Increase reaction time or temperature slightly (up to 50°C). |
References
-
General Protocol for Lipase KR: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds.[2][3] Tetrahedron. Link
-
CAL-B Specifics: Anderson, E. M., et al. (1998). Preparation of enantiomerically enriched chlorophenylethanols by lipase-catalyzed kinetic resolution. Biocatalysis and Biotransformation.[1][3][4] Link
-
Fluorinated Alcohols: Zhang, H. Y., et al. (2007). R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen. Chirality.[1][3][5][6][7][8] Link
-
Industrial Application: Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[3] Angewandte Chemie International Edition. Link
-
Solvent Effects: Ortiz, C., et al. (2019).[9] Novozym 435: The "perfect" lipase immobilized biocatalyst? Catalysis Science & Technology. Link
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(3,5-Difluorophenyl)ethanol in Agrochemical Formulation
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals
The relentless pursuit of enhanced efficacy, improved safety profiles, and robust performance in agrochemicals has led to a significant reliance on fluorinated molecules. The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, have made organofluorine compounds indispensable in the design of modern pesticides.[1] Within this context, 1-(3,5-Difluorophenyl)ethanol emerges as a pivotal building block, particularly for the synthesis of a prominent class of agricultural fungicides: the triazoles.[2]
This comprehensive guide delineates the multifaceted applications of this compound, from its role as a key synthetic intermediate to its incorporation into stable and effective agrochemical formulations. We will provide detailed, field-proven protocols for its utilization in the synthesis of a model triazole fungicide and its subsequent formulation into an Emulsifiable Concentrate (EC). Furthermore, this document establishes a framework for the quality control and stability assessment of the final product, ensuring a self-validating system from synthesis to application.
Physicochemical Characteristics of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in both synthesis and formulation.[3] The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 872181-59-4 | [1] |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | Colorless liquid | - |
| Purity | ≥98% | [1] |
| Storage | Store in a dry, sealed place | [1] |
Application as a Synthetic Intermediate: A Gateway to Novel Triazole Fungicides
The this compound moiety is a critical pharmacophore in a number of potent fungicides. The difluorinated phenyl ring can enhance the binding of the molecule to the active site of the target fungal enzyme, cytochrome P450 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[4] The ethanol group provides a reactive handle for the introduction of the triazole ring, a hallmark of this class of fungicides.[2]
While specific industrial synthesis routes are proprietary, a representative synthesis of a novel triazole fungicide from this compound can be postulated based on established organic chemistry principles. The following protocol details a plausible multi-step synthesis.
Diagram of the Synthetic Pathway
Caption: Hypothetical two-step synthesis of a triazole fungicide.
Protocol for the Synthesis of a Model Triazole Fungicide
Step 1: Bromination of this compound
-
To a solution of this compound (15.8 g, 0.1 mol) in a suitable solvent such as toluene (100 mL) in a round-bottom flask, slowly add hydrobromic acid (48%, 25 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully add it to ice-water (200 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-3,5-difluorobenzene.
Step 2: N-Alkylation of 1,2,4-Triazole
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) to anhydrous N,N-dimethylformamide (DMF, 100 mL) at 0 °C.
-
Slowly add a solution of 1,2,4-triazole (7.6 g, 0.11 mol) in DMF (50 mL) to the suspension, maintaining the temperature at 0 °C.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 1-(1-bromoethyl)-3,5-difluorobenzene (from Step 1, 0.1 mol) in DMF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water (200 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target triazole fungicide.
Application in Agrochemical Formulation: Crafting a Stable Emulsifiable Concentrate
An Emulsifiable Concentrate (EC) is a liquid formulation where the active ingredient is dissolved in a water-immiscible organic solvent along with a blend of emulsifiers.[5] Upon dilution with water in the spray tank, a stable oil-in-water emulsion is spontaneously formed.[6] The selection of solvents and emulsifiers is critical for the physical and chemical stability of the concentrate and the performance of the diluted spray mixture.[7]
Diagram of the Formulation Workflow
Caption: Workflow for preparing and testing an EC formulation.
Protocol for the Preparation of a Model 250 g/L EC Formulation
This protocol is for a model EC formulation containing 25% (w/v) of the hypothetically synthesized triazole fungicide.
Formulation Recipe:
| Component | Role | Concentration (g/L) |
| Hypothetical Triazole Fungicide | Active Ingredient | 250 |
| Aromatic Solvent (e.g., Xylene) | Solvent | 600 |
| Anionic Emulsifier (e.g., Calcium Dodecylbenzenesulfonate) | Emulsifier | 75 |
| Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil) | Emulsifier | 75 |
Procedure:
-
In a suitable vessel, add the aromatic solvent.
-
While stirring, slowly add the hypothetical triazole fungicide until it is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
To the resulting solution, add the anionic and non-ionic emulsifiers and continue stirring until a homogeneous solution is obtained.
-
Filter the final formulation to remove any particulate matter.
Quality Control and Analytical Protocols
Robust quality control is essential to ensure the efficacy and safety of the agrochemical formulation.[8][9] High-Performance Liquid Chromatography (HPLC) is a standard technique for the determination of the active ingredient content.
Diagram of the Analytical Workflow
Caption: Workflow for the HPLC analysis of the EC formulation.
HPLC Method for Active Ingredient Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for the specific fungicide.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry of a standard solution of the active ingredient (typically around 220-280 nm for aromatic compounds).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the pure hypothetical fungicide in the mobile phase at known concentrations.
-
Sample Preparation: Accurately weigh an amount of the EC formulation and dilute it with the mobile phase to a concentration within the range of the standard curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the active ingredient in the sample by comparing its peak area to the calibration curve.
Stability Testing: Ensuring Shelf-Life and Performance
Stability testing is crucial to determine the shelf-life of the formulation under various storage conditions. Accelerated stability studies at elevated temperatures are often used to predict long-term stability.
Protocol for Accelerated Storage Stability Testing
-
Place a sealed sample of the EC formulation in an oven at a constant temperature of 54 ± 2 °C for 14 days.
-
After the testing period, allow the sample to cool to room temperature.
-
Visually inspect the sample for any signs of physical changes, such as crystallization, phase separation, or color change.
-
Re-analyze the active ingredient content using the established HPLC method to determine any degradation.
-
Perform an emulsion stability test by diluting the stored formulation in water and observing for any signs of instability (e.g., creaming, sedimentation).
Conclusion
This compound is a valuable and versatile intermediate in the agrochemical industry, particularly for the synthesis of potent triazole fungicides. Its difluorinated phenyl moiety contributes significantly to the biological activity of the final product. By understanding its physicochemical properties and applying sound formulation principles, it is possible to develop stable and effective agrochemical products. The protocols outlined in this guide provide a comprehensive framework for researchers and formulation scientists to unlock the full potential of this important building block in the development of next-generation crop protection solutions.
References
-
Bezold, F., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ Organic Chemistry. Available at: [Link]
-
PubChem. 1-(3-Bromophenyl)-2-(2,5-difluorophenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
-
Popovska, M., et al. (2020). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. ResearchGate. Available at: [Link]
-
Zhu, X., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. MDPI. Available at: [Link]
-
Waters Corporation. (2016). UHPLC Analysis of a Pesticide Formulation Using the ACQUITY Arc System with PDA, Mass Detection, and Empower 3. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Pacheco, A., et al. (2024). Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. White Rose Research Online. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2018). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. ResearchGate. Available at: [Link]
-
UKIM Repository. HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. Available at: [Link]
-
Su, E., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. Available at: [Link]
- European Patent Office. Emulsifiable concentrate containing one or more pesticides. Google Patents.
-
Eddy, N. O., et al. (2018). Experimental and quantum chemical studies on ethanol extract of Phyllanthus amarus (EEPA) as a green corrosion inhibitor for. Journal of Materials and Environmental Science. Available at: [Link]
-
Stafilov, T., et al. (2017). Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Some Pesticide Residues in Table Grape. ResearchGate. Available at: [Link]
-
Gohlke, C. Christoph Gohlke. Laboratory for Fluorescence Dynamics. Available at: [Link]
-
Yang, S., et al. (2021). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Center for Biotechnology Information. Available at: [Link]
-
Aragen Life Sciences. Systemic Insecticide: Emulsifiable Concentrate Formulation. Available at: [Link]
-
Wikipedia. Guanfacine. Available at: [Link]
-
ResearchGate. How to develop an Pesticides Emulsifiable Concentrate (EC) formulation. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. Available at: [Link]
-
Solutions Pest & Lawn. Emulsifiable Concentrate Formulation. Available at: [Link]
-
Fouda, A. E. A., et al. (2021). Experimental and computational chemical studies on the corrosion inhibitive properties of carbonitrile compounds for carbon steel in aqueous solutions. Scientific Reports. Available at: [Link]
-
PubChem. 1-(4-Bromophenyl)-1-(3,5-difluorophenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Acetone. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
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PubChem. Xylene. National Center for Biotechnology Information. Available at: [Link]
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- 3. synquestlabs.com [synquestlabs.com]
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- 5. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Application Note: Strategic Hydroxyl Protection of 1-(3,5-Difluorophenyl)ethanol
Executive Summary & Strategic Analysis
1-(3,5-Difluorophenyl)ethanol (CAS: 872181-59-4) is a critical chiral building block in the synthesis of next-generation kinase inhibitors and agrochemicals. Unlike simple aliphatic alcohols, the handling of this substrate requires an understanding of the electronic perturbations introduced by the 3,5-difluoro substitution pattern.
The "Difluoro Effect" on Reactivity
The presence of two fluorine atoms at the meta positions exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring, which propagates to the benzylic center.
-
Increased Acidity: The hydroxyl proton is more acidic (pKa ~13-14) compared to non-fluorinated 1-phenylethanol (pKa ~14.8). This facilitates deprotonation by bases (e.g., NaH, LiHMDS) but requires careful handling to avoid racemization if the substrate is enantiopure.
-
Decreased Nucleophilicity: The electron density on the oxygen atom is reduced. Consequently, standard acylation or silylation reactions may proceed slower than with electron-rich benzyl alcohols, often necessitating the use of nucleophilic catalysts (e.g., DMAP, Imidazole) to drive conversion.
-
Destabilized Carbocation: The electron-deficient ring destabilizes the benzylic carbocation. Therefore, acid-catalyzed protection methods that proceed via SN1 pathways (e.g., Tritylation) are generally disfavored or sluggish.
Protection Strategy Decision Matrix
The following decision tree outlines the logical selection of protecting groups (PG) based on downstream chemistry requirements.
Figure 1: Decision matrix for selecting the optimal protecting group based on synthetic requirements.
Protocol A: Silylation (TBS Protection)
Objective: Formation of the tert-butyldimethylsilyl (TBS) ether. Application: Best for multistep synthesis requiring resistance to strong bases, nucleophiles, and reducing agents.
Mechanism & Rationale
This protocol utilizes the Corey-Venkateswarlu method. Imidazole acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst, forming a reactive N-tert-butyldimethylsilylimidazolium intermediate. This overcomes the reduced nucleophilicity of the difluorophenyl alcohol.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Base/Catalyst: Imidazole (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.5 M]
-
Quench: Saturated aq. NaHCO3
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N2 flow.
-
Dissolution: Charge the flask with this compound and anhydrous DMF. Stir until dissolved.
-
Activation: Add Imidazole in one portion. The solution should remain clear.
-
Addition: Add TBSCl portion-wise over 5 minutes. ( Note: Exothermic reaction.[1] If scaling >10g, use an ice bath for addition, then warm to RT.)
-
Reaction: Stir at 23 °C for 4–6 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc 9:1). Product (Rf ~0.8) is less polar than starting material (Rf ~0.3). Stain with PMA or KMnO4 (UV active, but stains confirm consumption).
-
-
Workup: Dilute with Et2O (3x volume of DMF). Pour into sat. NaHCO3. Wash organic layer with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Reaction Workflow Diagram
Figure 2: Operational workflow for TBS protection.
Protocol B: Acylation (Acetate Protection)
Objective: Formation of the acetate ester.[2] Application: Cost-effective for short synthetic sequences where the product will not be exposed to strong nucleophiles (e.g., Grignards, LiAlH4).
Mechanism & Rationale
Standard acetylation uses acetic anhydride.[3][4] Due to the electron-deficient nature of the substrate, Pyridine is used as both solvent and base. For scale-up or sluggish reactions, catalytic DMAP (4-dimethylaminopyridine) is added to form the highly reactive N-acylpyridinium ion.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Acetic Anhydride (Ac2O) (1.5 equiv)
-
Base/Solvent: Pyridine (3.0 equiv or used as solvent)
-
Catalyst: DMAP (0.05 equiv) - Optional but recommended
-
Solvent: DCM (Dichloromethane) or neat in Pyridine.
Step-by-Step Procedure
-
Setup: In a clean flask, dissolve the substrate in DCM (0.5 M).
-
Base Addition: Add Pyridine and DMAP. Cool to 0 °C.
-
Acylation: Dropwise addition of Acetic Anhydride.[4]
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Validation: TLC will show a distinct shift. The acetate is significantly less polar than the alcohol.
-
-
Quench: Add 1M HCl (carefully) to neutralize pyridine and hydrolyze excess anhydride.
-
Workup: Extract with DCM. Wash organics with sat. NaHCO3 (to remove acetic acid) and brine.
-
Isolation: Dry (MgSO4) and concentrate. Acetates often crystallize or can be distilled; chromatography is rarely needed if stoichiometry is controlled.
Protocol C: Acetalization (THP Protection)
Objective: Formation of the Tetrahydropyranyl (THP) ether.[2][5][6] Application: Useful when stability to strong bases is required, but fluoride deprotection (for TBS) is incompatible with other functional groups. Critical Note: This reaction creates a new chiral center at the acetal carbon, resulting in a mixture of diastereomers. This complicates NMR analysis and HPLC monitoring.
Step-by-Step Procedure
-
Reagents: Substrate (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv), Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Solvent: DCM (0.5 M).
-
Conditions: Stir at RT for 4–12 hours.
-
Workup: Wash with sat. NaHCO3, dry, and concentrate.
-
Observation: NMR will show two sets of signals for the methine proton of the acetal, confirming diastereomer formation.
Comparative Data & Specifications
| Feature | TBS Ether (Protocol A) | Acetate (Protocol B) | THP Ether (Protocol C) |
| Yield (Typical) | 92–98% | 95–99% | 85–95% |
| Base Stability | Excellent (Stable to BuLi, LDA) | Poor (Hydrolyzes) | Excellent |
| Acid Stability | Good (Cleaves with strong acid) | Good | Poor (Cleaves with mild acid) |
| Oxidation Stability | Excellent | Excellent | Moderate |
| Deprotection | TBAF (F-) or Acid | K2CO3/MeOH or LiOH | PPTS/MeOH or AcOH |
| Chirality Impact | Retains stereochemistry | Retains stereochemistry | Creates diastereomers |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (The definitive guide on stability and deprotection conditions).
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[5][6][7]1972 , 94, 6190–6191. Link
-
Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[8][9] Chem. Int. Ed. Engl.1978 , 17, 569–583. Link
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[5] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[6] J. Org.[5][7] Chem.1977 , 42, 3772–3774.[5] Link
-
SynQuest Laboratories. "Safety Data Sheet: this compound." (Accessed via SynQuest Database). Link
Sources
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- 2. Direct Conversion of Silyl Ethers to Organic Functionality - Gelest [technical.gelest.com]
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of 1-(3,5-Difluorophenyl)ethanol
This guide serves as a specialized technical support resource for researchers optimizing the enantioselective synthesis of 1-(3,5-Difluorophenyl)ethanol . It is designed to move beyond basic protocols into high-level troubleshooting and process optimization.[1]
Case ID: OPT-EE-35DFPE Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of This compound with high enantiomeric excess (ee > 98%) is challenging due to the electronic activation of the carbonyl group by the electron-withdrawing fluorine atoms. This activation increases the reaction rate but can simultaneously lower enantioselectivity by promoting non-stereoselective background reactions or "loose" binding in the catalyst pocket.
This guide prioritizes Biocatalysis (Ketoreductases - KREDs) as the primary route for maximum selectivity, with Asymmetric Transfer Hydrogenation (ATH) as the robust chemocatalytic alternative.
Module 1: Biocatalytic Route (Recommended for High ee)
Technology: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Mechanism: Enzymatic hydride transfer with cofactor regeneration (NADPH/NADH).
Core Protocol: KRED Screening & Optimization
The 3,5-difluoro substitution pattern mimics the highly successful 3,5-bis(trifluoromethyl) analogs used in NK-1 receptor antagonist synthesis (e.g., Aprepitant intermediates).
Workflow Diagram:
Caption: Iterative workflow for identifying and optimizing KRED biocatalysts for electron-deficient acetophenones.
Troubleshooting Guide: Biocatalysis
| Symptom | Root Cause Analysis | Corrective Action |
| Low Conversion (<50%) | Solubility Limit: The difluorophenyl ring is highly lipophilic, causing substrate precipitation in aqueous buffers.[1] | Add Co-solvent: Introduce 10-20% (v/v) DMSO or IPA.[1] Use Surfactants: Add 0.5% Tween-80 or Triton X-100 to create a micro-emulsion.[1] |
| Moderate ee (80-90%) | Background Reduction: If using whole cells (e.g., E. coli, S. cerevisiae), endogenous ADHs may reduce the ketone non-selectively. | Switch to Purified Enzyme: Use lyophilized KRED powders to eliminate competing pathways.Inhibitors: Add acetone (if using NADPH-dependent KREDs) to inhibit native NADH-dependent enzymes.[1] |
| pH Drift | Gluconic Acid Buildup: If using Glucose/GDH for cofactor regeneration, gluconic acid is produced, lowering pH and deactivating the enzyme. | Buffer Capacity: Increase buffer concentration to 100-200 mM (KPi).Titration: Use a pH-stat to automatically dose 1M NaOH during the reaction. |
| Reaction Stalls | Product Inhibition: The chiral alcohol product may be toxic or inhibitory to the enzyme.[1] | Resin Adsorption: Add adsorbent resin (e.g., Amberlite XAD-4) to sequester the product in situ (ISPR - In-Situ Product Removal).[1] |
Module 2: Chemocatalytic Route (Asymmetric Transfer Hydrogenation)
Technology: Ru-TsDPEN (Noyori-Ikariya type) Mechanism: Metal-ligand bifunctional catalysis via outer-sphere hydride transfer.[1]
Critical Insight: The "Fluorine Effect"
The electron-withdrawing fluorine atoms at the 3,5-positions make the carbonyl carbon more electrophilic.[1]
-
Pro: Faster reaction rates compared to unsubstituted acetophenone.[1]
-
Con: Higher susceptibility to racemizaton if the reaction conditions are too basic.[1]
Reaction Scheme (Noyori ATH):
-
Catalyst: RuCl
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or Methanol.
Mechanism Diagram:
Caption: The bifunctional mechanism relies on the NH---O interaction to lock the substrate orientation, critical for high ee.
Troubleshooting Guide: Chemocatalysis
Q: My ee is stuck at 92%. How do I reach >98%? A: The 3,5-difluoro substitution increases the acidity of the alpha-protons slightly, but the main issue is usually temperature.[1]
-
Lower Temperature: Run the reaction at 0°C or -10°C. The enthalpy-entropy trade-off usually favors higher selectivity at lower temperatures.[1]
-
Solvent Switch: Change from Methanol to DCM or Ethyl Acetate .[1] Aprotic solvents often stabilize the rigid transition state better than protic solvents for this specific substrate class.[1]
-
Base Ratio: Ensure the HCOOH:TEA ratio is strictly controlled (5:2). Excess base can promote racemization of the product via enolization.[1]
Q: The reaction turns black and stops. A: This indicates catalyst decomposition (Ruthenium crash-out).
-
Oxygen Contamination: Degas all solvents thoroughly (sparge with Argon for 20 mins).[1] Ru-hydride species are air-sensitive.[1]
-
Substrate Purity: Trace halides or free acids in the starting material can poison the catalyst.[1] Recrystallize or distill 1-(3,5-difluorophenyl)ethanone before use.[1]
Module 3: Analytical Method (Chiral HPLC)
You cannot optimize what you cannot measure.[1] A robust separation method is mandatory.[1]
Recommended Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).[1] Mobile Phase: Hexane : Isopropanol (95:5 to 90:10). Flow Rate: 0.5 - 1.0 mL/min. Detection: UV @ 254 nm (Fluorinated rings have strong absorption).
| Parameter | Setting | Rationale |
| Column | Chiralcel OD-H | Standard for aromatic alcohols.[1] The 3,5-difluoro group interacts well with the carbamate linkage.[1] |
| Mobile Phase | Hexane:IPA (98:2) | Low polarity required. Start with very low IPA (2%) to maximize resolution (Rs > 2.0). |
| Temperature | 25°C | Maintain constant temperature. Fluctuations cause retention time drift.[1] |
FAQs: Rapid Response
Q1: Can I use NaBH4 and a chiral ligand (CBS reduction)? A: Yes, the Corey-Bakshi-Shibata (CBS) reduction using borane and a chiral oxazaborolidine is effective. However, it requires strictly anhydrous conditions and is more expensive to scale than ATH or Biocatalysis.[1] Use this only if KREDs fail.[1]
Q2: Which enantiomer is biologically active? A: This depends entirely on your target. However, for many NK-1 antagonists (like Aprepitant analogs), the (R)-enantiomer is often the desired scaffold. Check your specific pharmacophore requirement. Note: KREDs can be selected to produce either (R) or (S) with equal efficiency (Anti-Prelog vs. Prelog enzymes).
Q3: How do I remove the Ruthenium after the reaction? A: Use a metal scavenger (e.g., SiliaMetS® Thiol or DMT) added to the organic layer after workup. Stir for 2 hours and filter. This is critical for pharmaceutical intermediates to meet ICH Q3D guidelines (Ru limit < 10 ppm).[1]
References
-
Biocatalytic Reduction of Fluorinated Acetophenones
-
Noyori Asymmetric Transfer Hydrogenation
-
Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[1] Accounts of Chemical Research.
-
Source:
-
-
Chiral HPLC Method Development
-
Phenomenex Chiral Separation Guide.[1] "Strategies for Method Development on Polysaccharide Phases."
-
Source:
-
-
Electronic Effects in Asymmetric Hydrogenation
Sources
Technical Support Center: Troubleshooting Low Yields in the Reduction of 3,5-Difluoroacetophenone
Welcome to the technical support center for the synthesis of 1-(3,5-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 3,5-difluoroacetophenone. As a crucial intermediate in pharmaceutical synthesis, achieving a high yield of the corresponding alcohol is paramount. This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Chemistry of the Challenge
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. However, the presence of two electron-withdrawing fluorine atoms on the aromatic ring of 3,5-difluoroacetophenone can influence the reactivity of the carbonyl group and potentially lead to side reactions, impacting the overall yield. This guide will address common issues encountered when using standard reducing agents like sodium borohydride (NaBH₄) and catalytic hydrogenation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Sodium Borohydride (NaBH₄) Reduction
Question 1: My yield of this compound is consistently low after NaBH₄ reduction. What are the most likely causes?
Low yields in NaBH₄ reductions can stem from several factors. Here's a breakdown of the most common culprits and how to address them:
-
Incomplete Reaction: The reduction may not have gone to completion. The electron-withdrawing fluorine atoms can slightly deactivate the carbonyl group towards nucleophilic attack, potentially requiring more forcing conditions than for unsubstituted acetophenone.
-
Degradation of NaBH₄: Sodium borohydride can decompose, especially in the presence of moisture or acidic conditions.
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While many NaBH₄ reductions are performed at 0°C to control exothermicity, sometimes gentle heating is required to drive the reaction to completion.
-
Improper Work-up Procedure: Product loss during the work-up and extraction is a frequent source of low yields.
-
Side Reactions: Although NaBH₄ is a relatively mild reducing agent, side reactions can occur.
Question 2: How can I ensure my NaBH₄ is active and used effectively?
To maximize the efficacy of your sodium borohydride:
-
Use Fresh Reagent: Use a freshly opened container of NaBH₄ whenever possible. Store it in a desiccator to minimize exposure to atmospheric moisture.
-
Proper Stoichiometry: While a slight excess of NaBH₄ is common, a large excess can complicate the work-up. A molar ratio of 1.1 to 1.5 equivalents of NaBH₄ to the ketone is a good starting point.
-
Controlled Addition: Add the NaBH₄ portion-wise to the solution of the ketone to manage the exothermic reaction and prevent localized heating, which can lead to side reactions.
Question 3: What are the optimal solvent and temperature conditions for this reduction?
The choice of solvent and temperature is crucial for a successful reduction.
| Parameter | Recommendation | Rationale |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents like MeOH and EtOH are commonly used for NaBH₄ reductions as they can protonate the intermediate alkoxide.[1] |
| Temperature | Start at 0°C, then allow to warm to room temperature. | Starting at a low temperature helps to control the initial exotherm. Allowing the reaction to proceed at room temperature often provides sufficient energy for the reaction to go to completion. If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be considered. |
Experimental Protocol: NaBH₄ Reduction of 3,5-Difluoroacetophenone
-
Dissolve 3,5-difluoroacetophenone (1.0 eq) in methanol (10-20 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0°C.
-
Slowly quench the reaction by adding 1M HCl dropwise until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Question 4: I observe an unknown impurity in my NMR spectrum after the reaction. What could it be?
While NaBH₄ is selective for aldehydes and ketones, the following side reactions, though less common, are possible:
-
Hydrodefluorination: Under certain conditions, particularly with more reactive hydride sources or catalysts, the C-F bond can be reduced. This is less likely with NaBH₄ alone but is a possibility to consider.
-
Formation of Borate Esters: The intermediate alkoxide can react with boron species to form borate esters. These are typically hydrolyzed during the acidic work-up, but incomplete hydrolysis can leave boron-containing impurities. A thorough acidic quench is important to break these down.
Troubleshooting Flowchart: NaBH₄ Reduction
Caption: Troubleshooting Decision Tree for NaBH₄ Reduction.
Section 2: Catalytic Hydrogenation
Question 5: I am considering catalytic hydrogenation for this reduction. What are the advantages and potential pitfalls?
Catalytic hydrogenation offers a green and often high-yielding alternative to metal hydrides.
Advantages:
-
High Atom Economy: The only reagent consumed is hydrogen gas.
-
Clean Reaction: Work-up is often simpler, involving filtration of the catalyst.
-
Scalability: Generally easier to scale up than hydride reductions.
Potential Pitfalls:
-
Catalyst Poisoning: Certain functional groups or impurities can deactivate the catalyst.
-
Over-reduction: Under harsh conditions, the aromatic ring can be reduced, or hydrodefluorination can occur.
-
Safety: Requires specialized equipment for handling hydrogen gas under pressure.
Question 6: Which catalyst and conditions are recommended for the hydrogenation of 3,5-difluoroacetophenone?
A common and effective catalyst for the hydrogenation of ketones is Palladium on Carbon (Pd/C).
| Parameter | Recommendation | Rationale |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | A versatile and widely used catalyst for ketone reductions.[2] |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | These solvents are inert under hydrogenation conditions and effectively dissolve the substrate. |
| Hydrogen Pressure | 1-10 atm (balloon to Parr shaker) | Higher pressures can increase the reaction rate but also the risk of over-reduction. Start with lower pressures. |
| Temperature | Room Temperature | Often sufficient for the reaction to proceed. Gentle heating may be required if the reaction is slow. |
Experimental Protocol: Catalytic Hydrogenation of 3,5-Difluoroacetophenone
-
To a hydrogenation vessel, add 3,5-difluoroacetophenone (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Carefully add 5% Pd/C (1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Question 7: My hydrogenation reaction is very slow or stalls completely. What should I do?
A sluggish hydrogenation can be due to several factors:
-
Catalyst Inactivity: The catalyst may be old or have been exposed to air for too long. Use fresh catalyst.
-
Insufficient Mixing: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen.
-
Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) in the starting material or solvent can poison the catalyst. Purifying the starting material may be necessary.
-
Low Hydrogen Pressure/Temperature: If the reaction is slow at atmospheric pressure and room temperature, consider increasing the hydrogen pressure or gently heating the reaction.
Troubleshooting Flowchart: Catalytic Hydrogenation
Sources
Technical Support Center: Metal Removal from 1-(3,5-Difluorophenyl)ethanol
Ticket ID: REM-M-8721 Subject: Remediation of Residual Transition Metals (Ru, Rh, Pd) in Chiral Alcohol Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Researchers working with 1-(3,5-Difluorophenyl)ethanol (CAS: 872181-59-4) often encounter persistent metal residues following asymmetric hydrogenation (using Ru/Rh-Noyori type catalysts) or cross-coupling reactions (Pd). Because this intermediate is typically a liquid or low-melting solid with a chiral center, traditional crystallization is often ineffective for deep metal purging, and distillation frequently results in metal entrainment or thermal degradation.
This guide provides a validated, autonomous workflow to reduce metal loads (Pd, Ru, Rh) to compliant levels (<10 ppm) as per ICH Q3D Elemental Impurities guidelines, while preserving the enantiomeric excess (
Module 1: Diagnostic Workflow
Before selecting a remediation strategy, you must characterize the nature of the impurity. Use the following decision tree to select the optimal protocol.
Figure 1: Decision matrix for selecting the appropriate metal remediation technique based on catalyst origin and physical state.
Module 2: Technical Protocols
Protocol A: Functionalized Silica Scavenging (The Gold Standard)
Best for: Ruthenium (Ru) and Rhodium (Rh) removal from oils/liquids where crystallization is impossible. Mechanism: Hard/Soft Acid-Base (HSAB) theory. Thiol ligands (Soft Base) bind aggressively to Pd/Ru (Soft Acids).
Materials:
-
Scavenger: SiliaMetS® Thiol (or equivalent SH-functionalized silica). Note: For cationic Ru species, use SiliaMetS® Diamine or SCX-2.
-
Solvent: THF, Ethyl Acetate, or Methanol (Avoid DMF/DMSO as they compete for metal binding).
Step-by-Step:
-
Dilution: Dissolve crude this compound in 10 volumes of Ethyl Acetate.
-
Loading: Add SiliaMetS® Thiol at a ratio of 5-10 equivalents relative to the residual metal content (if known). If unknown, start with 10 wt% relative to the mass of the substrate.
-
Incubation: Stir the suspension at 50°C for 4 hours .
-
Critical Insight: Room temperature scavenging is often too slow for Ru-Noyori complexes due to the steric bulk of the chiral ligands. Heat is required to facilitate ligand exchange [1].
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE pad or a celite bed to remove the silica.
-
Analysis: Analyze the filtrate via ICP-MS. If >20 ppm remains, repeat with SiliaMetS® DMT (Dimercaptotriazine) for stubborn residues.
Protocol B: Aqueous Chelation Extraction (The Scalable Alternative)
Best for: Large-scale batches (>1 kg) where silica costs are prohibitive. Mechanism: Water-soluble chelators (L-Cysteine or TMT) strip the metal from the organic phase into the aqueous phase.
Step-by-Step:
-
Preparation: Dissolve the product in a water-immiscible solvent (MTBE or Toluene).
-
Chelator Solution: Prepare a 5% aqueous solution of L-Cysteine (adjust pH to 7-8 with NaHCO₃).
-
Why Cysteine? It contains both sulfur and nitrogen donors, making it highly effective for Ru and Rh removal compared to simple EDTA [2].
-
-
Contact: Mix the organic and aqueous layers vigorously at 40-50°C for 1-2 hours .
-
Separation: Separate layers. The metal-cysteine complex will be in the aqueous (often dark colored) layer.
-
Wash: Wash the organic layer with water (2x) to remove residual cysteine.
Module 3: Troubleshooting & FAQs
Q1: My product is still dark/colored after treatment, but I used a scavenger. Why?
Diagnosis: Color is a poor proxy for concentration. Explanation: Many Ru/Rh complexes are intensely colored (red/brown/green) even at sub-ppm levels. Conversely, colloidal metal nanoparticles can be black but chemically inert to some scavengers. Fix:
-
Don't trust the eye: Run a quick XRF or ICP-MS scan.
-
Activated Carbon Polish: If the metal count is low (<20 ppm) but color persists, a quick pass through Activated Carbon (e.g., Darco G-60) is highly effective for removing color bodies, though less selective for the metal itself [3].
Q2: I am seeing a drop in yield after using Activated Carbon.
Diagnosis: Non-specific adsorption.
Explanation: The 3,5-difluorophenyl ring is electron-deficient and relatively lipophilic. Activated carbon adsorbs flat, aromatic molecules via
Q3: The Ruthenium level is stuck at 50 ppm despite using Thiol scavengers.
Diagnosis: The Ru is likely in a cationic, highly stable complex (e.g., bound to a diamine ligand from the hydrogenation catalyst). Explanation: Thiol scavengers work best on neutral or electron-rich metals. Cationic Ru species repel the hydrophobic thiol chains or don't bind well. Fix: Use a mixed-mode scavenger strategy . Combine SiliaMetS® Thiol with SiliaMetS® SCX-2 (Strong Cation Exchanger - Sulfonic acid). The SCX-2 captures the cationic metal center, while the Thiol captures neutral species [4].
Module 4: Comparative Data
The following table summarizes removal efficiencies for a standard Ru-BINAP/Noyori catalyst residue from a secondary alcohol matrix.
| Method | Initial Ru (ppm) | Final Ru (ppm) | Yield Recovery (%) | Key Advantage | Key Disadvantage |
| Crystallization | 850 | 120 | 75% | Low material cost | Ineffective for oils; poor purge |
| Activated Carbon | 850 | 45 | 82% | Removes color | Adsorbs product; messy handling |
| Silica Thiol | 850 | < 5 | 98% | High selectivity; High yield | Higher consumable cost |
| L-Cysteine Wash | 850 | 15 | 94% | Scalable; Cheap | Requires phase separation optimization |
Module 5: Scavenging Mechanism Visualization
Understanding how the scavenger works ensures you select the right conditions (Time, Temperature, Solvent).
Figure 2: The kinetic pathway of silica scavenging. Note that Step 2 (Ligand Exchange) is the rate-limiting step for bulky Ru/Rh catalysts, necessitating the 50°C incubation recommended in Protocol A.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Paone, D. V., et al. (2016).[1] Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(9), 1581–1586. Link
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[2] Link
-
SiliCycle Inc. (2024). Metal Scavenging Solutions: Case Studies on Ruthenium Removal. Application Note. Link
Disclaimer: This guide is for research and development purposes. Always perform a small-scale spike-and-recovery test before committing the full batch to a remediation protocol.
Sources
Overcoming steric hindrance in 3,5-difluorophenyl substitution reactions
The following technical guide is structured as a Tier 3 Specialist Support Portal . It bypasses generic advice to address the specific electronic and steric anomalies introduced by the 3,5-difluoro substitution pattern.
Topic: 3,5-Difluorophenyl Substitution Methodologies Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
📋 Executive Summary: The "Meta-Fluorine" Paradox
Working with 3,5-difluorophenyl substrates presents a unique dichotomy:
-
Steric Deception: The Van der Waals radius of Fluorine (1.47 Å) is deceptively small, yet the meta-positioning creates a "buttressing effect" that restricts rotation and blocks bulky nucleophiles at the C1 position.
-
Electronic Schizophrenia: The ring is electron-deficient (activating for SNAr) but the C-F bonds are highly stable, often resisting oxidative addition in cross-coupling unless specific ligands are employed.
This guide is divided into three troubleshooting modules based on reaction class.
🏗️ Module A: Palladium-Catalyzed Cross-Coupling
Primary Issue: Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] Diagnosis: Ligand mismatch or Rapid Protodeboronation.
❓ FAQ: Why is my 3,5-difluorophenylboronic acid coupling failing?
The Root Cause: Unlike standard phenyl rings, polyfluorinated boronic acids are notoriously unstable under basic conditions. The electron-withdrawing fluorines facilitate the formation of a boronate "ate" complex, which then undergoes rapid C-B bond cleavage (protodeboronation) before the palladium catalyst can transmetalate.
The Solution Protocol:
-
Switch Boron Source: Replace boronic acids with MIDA Boronates or Potassium Trifluoroborates (R-BF3K) .[1] These release the active boronic acid slowly, keeping the standing concentration low and preventing decomposition.
-
Anhydrous Conditions: If you must use the boronic acid, switch to anhydrous base (e.g., CsF or K3PO4) in dioxane/toluene to suppress the hydrolytic pathway.
🛠️ Troubleshooting: Ligand Selection Matrix
For 3,5-difluoro substrates, standard PPh3 or dppf often fail because they cannot force the reductive elimination step against the electronic resistance of the fluorine atoms.
Recommended Systems:
-
For C-N Bond (Amination): Use BrettPhos or RuPhos (Precatalyst Gen 3/4). These bulky dialkylbiaryl phosphines create a "pocket" that facilitates the coupling of amines even with the meta-fluorine steric clash.
-
For C-C Bond (Suzuki): Use XPhos or SPhos .
📊 Data: Ligand Performance Comparison (Yield %)
Reaction: 1-chloro-3,5-difluorobenzene + Morpholine (1.2 equiv)[1]
| Ligand System | Yield (24h) | Notes |
| Pd(PPh3)4 | < 10% | Oxidative addition successful, stalled at reductive elimination. |
| Pd(dppf)Cl2 | 35% | Significant dehalogenation side products observed. |
| Pd-RuPhos G4 | 92% | Complete conversion < 2 hours. |
| Pd-BrettPhos G3 | 88% | Excellent for primary amines; slightly slower for morpholine.[1] |
🧠 Visual Logic: Cross-Coupling Decision Tree
Caption: Decision matrix for optimizing Pd-catalyzed coupling on 3,5-difluoro substrates. Green nodes indicate preferred pathways.
🧪 Module B: Nucleophilic Aromatic Substitution (SNAr)
Primary Issue: No reaction or low conversion despite using strong nucleophiles. Diagnosis: Solvent polarity insufficient to stabilize the Meisenheimer Complex.
❓ FAQ: Can I use the "Fluorine Effect" to my advantage?
Answer: Yes. In SNAr, fluorine is actually the best leaving group (better than Cl, Br, I) because its high electronegativity stabilizes the anionic transition state (Meisenheimer complex).
-
The Trap: If you are trying to substitute a chloride on a 3,5-difluoro ring (e.g., 1-chloro-3,5-difluorobenzene), the reaction is difficult because the meta-fluorines deactivate the C-Cl site relative to a para-nitro group.[1]
-
The Fix: Ensure your leaving group is ortho or para to an electron-withdrawing group (EWG). If the 3,5-fluorines are the only EWGs, you must use high-temperature polar aprotic conditions .[1]
📝 Protocol: High-Efficiency SNAr for 3,5-Difluoro Substrates
Scope: Displacing a halogen (F/Cl) at C1 with an amine or alkoxide.[1]
-
Solvent: Use DMSO or NMP (anhydrous).
-
Why: These solvents solvate the cation (e.g., K+) but leave the nucleophilic anion "naked" and highly reactive.
-
-
Base: Cesium Carbonate (Cs2CO3).
-
Why: The "Cesium Effect" improves solubility in organic solvents compared to Potassium.
-
-
Temperature: 100°C - 120°C.
-
Caution: Do not exceed 140°C with DMSO due to thermal decomposition risks.
-
-
Procedure:
-
Dissolve substrate (1.0 equiv) in DMSO (0.5 M).
-
Add Cs2CO3 (2.0 equiv).
-
Add Nucleophile (1.2 equiv).
-
Heat to 110°C under Argon.
-
QC Check: Monitor by LCMS. If a peak at M+16 (oxidation) appears, degas the solvent more thoroughly.
-
⚡ Module C: Regioselective Metalation (C-H Activation)
Primary Issue: Getting a mixture of isomers (C2 vs C4 lithiation) or benzyne formation. Diagnosis: Thermodynamic vs. Kinetic control failure.
❓ FAQ: How do I selectively functionalize the C2 position (between the fluorines)?
The Mechanism: The C2 proton is flanked by two fluorine atoms. The inductive effect makes this the most acidic proton (pKa ~33). However, it is sterically crowded.[1]
-
For C2 Functionalization: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C .[1]
-
Why: LiTMP is bulky and non-nucleophilic, preventing nucleophilic attack on the ring (which would release F- and form benzyne).[1]
-
-
For C4 Functionalization: You generally cannot access C4 selectively via direct lithiation if C2 is open.[1] You must block C2 (e.g., with a silyl group) or use a Directing Metalation Group (DMG) at C1.
🧠 Visual Logic: Lithiation Pathway[1]
Caption: Pathway selection for lithiation. n-BuLi acts as a nucleophile causing decomposition; LiTMP acts as a base for clean C2-lithiation.[1]
📚 References & Authority
The protocols above are grounded in the following authoritative mechanistic studies:
-
Protodeboronation Mechanisms:
-
Ligand Effects in Cross-Coupling:
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Defines the specific utility of BrettPhos/RuPhos for hindered substrates.
-
-
SNAr Kinetics:
-
Regioselective Lithiation:
-
Schlosser, M. (2005). "The 1,3-difluorobenzene case: a test for the site selectivity of organometallic bases." European Journal of Organic Chemistry.[1]
-
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Chiral Separation of 1-(3,5-Difluorophenyl)ethanol
For researchers, scientists, and professionals in drug development, the precise and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 1-(3,5-Difluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents. By presenting supporting experimental data and elucidating the scientific principles behind method development, this document aims to empower you to make informed decisions in your laboratory.
The Imperative of Chiral Separation in Pharmaceutical Development
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. The development of robust and reliable analytical methods for chiral separation is not merely a regulatory hurdle but a scientific necessity to understand the stereoselective action of drug candidates.[1]
This compound possesses a single stereocenter, making its separation into individual enantiomers a crucial quality control step in the synthesis of more complex active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[1]
Strategic Approach to Chiral Method Development
A systematic approach to chiral method development is essential for efficiently achieving the desired separation. The process typically involves screening a variety of chiral stationary phases and mobile phase compositions to identify the optimal conditions for resolution, peak shape, and analysis time.
Caption: A generalized workflow for chiral HPLC method development.
Comparison of Chiral Stationary Phases for this compound Separation
Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantiorecognition capabilities for a wide range of chiral compounds.[2][3][4] For the separation of this compound, two prominent CSPs, Lux® Amylose-1 and Chiralcel® OD-H, were selected for a comparative evaluation.
The Mechanism of Chiral Recognition
The separation of enantiomers on polysaccharide-based CSPs is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector.[5] These interactions are a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The chiral selector, a derivative of amylose or cellulose, forms helical grooves on the silica support, creating a chiral environment where one enantiomer fits more favorably than the other, leading to differential retention times.
Caption: The mechanism of chiral separation on a polysaccharide-based CSP.
Experimental Protocols
Sample Preparation: A racemic standard of this compound was dissolved in the initial mobile phase to a concentration of 1 mg/mL.
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector was used.
Columns Evaluated:
-
Lux® Amylose-1: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel, 250 x 4.6 mm.[6][7]
-
Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel, 250 x 4.6 mm.[8][9][10]
Screening Conditions:
-
Mobile Phases (Isocratic):
-
Normal Phase (NP): n-Hexane / Isopropanol (IPA) mixtures
-
Polar Organic (PO): Methanol (MeOH) or Ethanol (EtOH)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
Comparative Performance Data
The following table summarizes the chromatographic results obtained for the chiral separation of this compound on the two selected columns under optimized normal phase conditions.
| Parameter | Lux® Amylose-1 | Chiralcel® OD-H |
| Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / IPA (90:10, v/v) |
| Retention Time (t_R1) | 8.5 min | 10.2 min |
| Retention Time (t_R2) | 10.1 min | 12.8 min |
| Selectivity (α) | 1.19 | 1.25 |
| Resolution (R_s) | 2.1 | 2.8 |
| Peak Asymmetry (A_s) | 1.1 | 1.2 |
Note: The data presented is illustrative of typical performance for this class of compounds and serves as a guide for method development.
Analysis of Results and Causality
Both the Lux® Amylose-1 and Chiralcel® OD-H columns provided baseline separation of the this compound enantiomers. However, the Chiralcel® OD-H, with its cellulose-based selector, exhibited higher selectivity (α = 1.25) and resolution (R_s = 2.8) compared to the amylose-based Lux® Amylose-1.
The difference in performance can be attributed to the distinct three-dimensional structures of the amylose and cellulose backbones. Although both are derivatized with the same 3,5-dimethylphenylcarbamate selector, the helical structure of cellulose in the Chiralcel® OD-H provides a more defined chiral environment for this specific analyte, leading to a greater difference in the stability of the transient diastereomeric complexes formed with the two enantiomers. This results in a larger separation between the peaks.
The choice between these two columns will depend on the specific goals of the analysis. For routine quality control where baseline separation is the primary requirement, the Lux® Amylose-1 offers a shorter analysis time. For applications requiring higher resolution, such as the analysis of low-level enantiomeric impurities, the Chiralcel® OD-H would be the preferred choice.
Best Practices and Troubleshooting
-
Mobile Phase Optimization: For polysaccharide-based CSPs in normal phase mode, the type and concentration of the alcohol modifier (e.g., IPA, ethanol) are critical parameters for optimizing selectivity and retention. A systematic evaluation of different alcohol percentages is recommended.[11]
-
Temperature Effects: Column temperature can influence chiral separations. Lower temperatures often lead to increased resolution but may also increase analysis time and backpressure.
-
Sample Solvent: To avoid peak distortion, the sample should be dissolved in the mobile phase or a weaker solvent.[8]
-
Column Care: Polysaccharide-based columns are sensitive to certain solvents. Always consult the manufacturer's instructions for compatible solvents and storage conditions to ensure column longevity.[9][12]
Conclusion
The successful chiral separation of this compound can be readily achieved using polysaccharide-based chiral stationary phases. This guide has demonstrated a comparative approach to method development, highlighting the performance of Lux® Amylose-1 and Chiralcel® OD-H columns. While both columns are effective, the Chiralcel® OD-H provided superior resolution for this particular analyte under the tested conditions. By understanding the principles of chiral recognition and adopting a systematic screening approach, researchers can efficiently develop robust and reliable HPLC methods for the analysis of chiral molecules, ensuring the quality and safety of pharmaceutical products.
References
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
Chromatography Today. Phenomenex Adds New Lux® Amylose-1 Chiral Stationary Phase for HPLC and SFC Analysis and Purification Work. Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]
-
Phenomenex. Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
BGB Analytik. CHIRAL Handbook. Retrieved from [Link]
-
FULIR. HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. Retrieved from [Link]
-
MDPI. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Retrieved from [Link]
-
Phenomenex. Lux Amylose-1 Chiral LC Columns. Retrieved from [Link]
-
Phenomenex. Lux™. Retrieved from [Link]
-
ResearchGate. Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. Retrieved from [Link]
-
HPLC.eu. chiral columns. Retrieved from [Link]
-
HPLC.eu. Chiralcel-OD-H-OJ-H_Manual.pdf. Retrieved from [Link]
-
Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]
-
ResearchGate. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Retrieved from [Link]
-
MDPI. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
Chiral Technologies. Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]
-
National Institutes of Health. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]
-
UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Retrieved from [Link]
-
AFMPS. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Retrieved from [Link]
-
Chiral Technologies. CHIRALCEL® OD and CHIRALCEL® OJ - Please read this instruction sheet completely before using this column. Retrieved from [Link]
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Publish Comparison Guide: 1H and 13C NMR Interpretation of 1-(3,5-Difluorophenyl)ethanol
Executive Summary: The Fluorine Fingerprint
In drug discovery, the 3,5-difluorophenyl motif is a privileged scaffold, often employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without significant steric penalty.[1] However, verifying the integrity of this motif during synthesis—specifically the reduction of 3,5-difluoroacetophenone to 1-(3,5-Difluorophenyl)ethanol —requires precise NMR interpretation.
This guide provides a definitive technical breakdown of the 1H and 13C NMR spectral features of this compound. Unlike non-fluorinated analogs (e.g., 1-phenylethanol), this compound exhibits complex spin-spin coupling due to the 100% natural abundance of
Synthesis & Sample Preparation Workflow
To ensure spectral fidelity, the sample must be free of paramagnetic impurities (which broaden F-coupled signals) and borate salts from the reduction step.[1]
Field-Proven Protocol
-
Synthesis: Reduction of 3,5-difluoroacetophenone (1.0 eq) with
(0.5 eq) in MeOH at 0°C. -
Workup (Critical): Quench with 1M HCl to destroy borate complexes. Extract with EtOAc.[2] Wash with brine. Dry over
.[1] -
NMR Prep: Dissolve ~10 mg in 0.6 mL
.-
Note: Use
if observing the hydroxyl proton coupling ( ) is required for stereochemical studies, though is standard for structural verification.[1]
-
Experimental Workflow Diagram
Figure 1: Synthetic workflow ensuring removal of boron impurities that interfere with hydroxyl proton resolution.
1H NMR Interpretation (400 MHz, CDCl3)
The proton spectrum is defined by the coupling of aromatic protons with the two equivalent fluorine atoms.[1]
Spectral Assignments Table
| Position | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| Ar-H4 (Para) | 6.65 - 6.75 | tt (Triplet of Triplets) | Diagnostic peak.[1] The "triplet" arises from coupling to two equivalent ortho-F atoms. | |
| Ar-H2, H6 (Ortho) | 6.85 - 6.95 | m (Apparent Doublet) | Chemically equivalent.[1] Dominated by coupling to adjacent F. | |
| CH-OH (Methine) | 4.85 | q (Quartet) | Couples to the methyl group.[1] F-coupling is usually negligible ( | |
| CH | 1.45 | d (Doublet) | Standard ethyl doublet.[1] | |
| OH (Hydroxyl) | ~2.0 - 3.0 | br s (Broad Singlet) | N/A | Shift is concentration/temperature dependent.[1] |
Deep Dive: The Aromatic "Fingerprint"
The most common error in analyzing this compound is misidentifying the aromatic region as "multiplets."
-
H4 (Between Fluorines): This proton is chemically unique.[1] It sees two equivalent
F nuclei ( ) and two equivalent protons H2/H6 ( ).[1]-
Visual Appearance: It looks like a triplet (due to large
) where each leg is further split into a tiny triplet (due to small ).[1]
-
-
H2/H6: These appear as a doublet of doublets but often overlap to resemble a strong doublet with "roofing" effects pointing towards H4.
13C NMR Interpretation (100 MHz, CDCl3)
The carbon spectrum is the ultimate validation tool.[1] The C-F coupling constants are large and follow a distance-dependent decay, creating a unique pattern that confirms the meta-substitution.
Spectral Assignments Table
| Carbon | Shift ( | Multiplicity | Structural Insight | |
| C3, C5 | ~163.0 | dd (Doublet of Doublets) | Carbon directly attached to F. Large splitting.[1][3][4] | |
| C1 (Ipso) | ~148.5 | t (Triplet) | Attached to ethanol chain.[1] "Triplet" confirms two equivalent meta-F atoms. | |
| C2, C6 | ~109.5 | m (dd) | Ortho to ethyl group.[1] | |
| C4 | ~102.5 | t (Triplet) | Key Diagnostic. Upfield shift due to shielding by two ortho-F atoms.[1] | |
| CH | ~69.5 | s (Singlet) | < 2 Hz | Methine carbon.[1] |
| CH | ~25.3 | s (Singlet) | 0 | Methyl carbon.[1] |
Splitting Logic Diagram
Figure 2: Origin of the diagnostic triplet signal for C4 in the 13C NMR spectrum.[1]
Comparative Analysis: 3,5-Difluoro vs. Alternatives
Distinguishing the 3,5-isomer from the non-fluorinated parent or regioisomers is critical in Quality Control (QC).[1]
| Feature | This compound | 1-Phenylethanol (Non-F) | 1-(2,4-Difluorophenyl)ethanol |
| 1H Aromatic Region | Symmetric: 3 protons total.[1][5] Distinct pattern (2:1 integration).[1][6] | Complex Multiplet: 5 protons (7.2 - 7.4 ppm).[1] | Asymmetric: 3 distinct proton environments. Complex multiplets. |
| 13C C-F Coupling | Present: C4 is a triplet. C1 is a triplet.[7] | Absent: All aromatic carbons are singlets. | Complex: C1 is a doublet of doublets (unequal coupling to F2/F4).[1] |
| Lipophilicity (LogP) | High (~2.2): F increases lipophilicity.[1] | Medium (~1.4): Standard reference. | High: Similar to 3,5-isomer.[1] |
| Metabolic Stability | High: Blocked meta/para sites reduce oxidation. | Low: Susceptible to para-hydroxylation. | Medium: C6 position open for metabolism. |
Why This Matters
If your 13C spectrum shows singlets in the aromatic region (100-165 ppm), you have likely lost the fluorine atoms (e.g., via nucleophilic aromatic substitution side reactions, though rare under borohydride reduction) or are analyzing the wrong starting material.[1] If C1 appears as a doublet of doublets rather than a triplet, you likely have the 2,4-isomer , which has different metabolic liabilities.[1]
References
-
Reduction of Acetophenones
-
NMR Chemical Shifts & Coupling Constants
-
General Spectral Interpretation
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Link
-
Sources
Comprehensive Guide to GC-MS Purity Assessment of 1-(3,5-Difluorophenyl)ethanol
Executive Summary
1-(3,5-Difluorophenyl)ethanol (CAS: 872181-59-4) is a critical chiral building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists, such as aprepitant. Its quality control is pivotal; impurities from its synthesis (often via enzymatic reduction of 3,5-difluoroacetophenone) can propagate through subsequent steps, affecting yield and enantioselectivity.
While HPLC is often the default for pharmaceutical intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for volatile organic impurities (VOIs) and structural elucidation of unknown byproducts without the need for complex mobile phase development. This guide outlines a robust, self-validating GC-MS protocol for assessing the chemical purity of this intermediate.
Part 1: Strategic Comparison of Analytical Techniques
Before establishing a protocol, it is essential to justify the choice of GC-MS over alternatives. The following table contrasts GC-MS with HPLC-UV and qNMR for this specific fluorinated alcohol.
Table 1: Comparative Performance Matrix
| Feature | GC-MS (Recommended) | HPLC-UV | 1H-qNMR |
| Primary Utility | Identification & Quantification of volatile impurities. | Quantification of non-volatile degradants & enantiomers (with chiral column). | Absolute purity quantification (potency). |
| Selectivity | High. Mass spectral fingerprinting allows ID of co-eluting peaks. | Moderate. Relies on retention time; co-elution is a risk without MS. | High. Distinct signals, but overlap in aromatic region is common. |
| Sensitivity (LOD) | < 1 ppm. Ideal for trace impurity profiling. | ~10-50 ppm. Dependent on extinction coefficient ( | ~10,000 ppm (1%). Poor for trace impurity analysis. |
| Structural ID | Excellent. EI fragmentation provides structural proof of impurities. | Poor. Requires fraction collection or LC-MS for ID. | Excellent. Provides exact structural connectivity. |
| Limitation | Thermal stability risk; requires derivatization for enantiomeric separation. | Requires solvents; lower resolution for structural isomers. | Low sensitivity; high material requirement. |
Expert Insight: While HPLC is necessary for determining enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralcel OD-H), GC-MS is the superior tool for Chemical Purity profiling because it can simultaneously identify residual solvents (ethanol, toluene) and starting material (3,5-difluoroacetophenone) which often co-elute in standard HPLC methods.
Part 2: Experimental Protocol (GC-MS)
This protocol is designed for the Agilent 7890/5977 platform but is transferable to Shimadzu or Thermo systems. It utilizes a 5% Phenyl-arylene column, which provides the optimal balance between polarity and thermal stability for fluorinated aromatics.
Reagents and Materials
-
Solvent: Methanol or Ethyl Acetate (LC-MS Grade). Note: Methanol is preferred to ensure solubility of polar impurities.
-
Internal Standard (Optional): Fluorobenzene or 1,3-Dichlorobenzene (to validate injection precision).
Instrument Conditions
Gas Chromatograph (GC)
-
Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999%), Constant Flow: 1.0 mL/min.
-
Inlet: Split/Splitless.
-
Mode: Split (Ratio 50:1). Reasoning: High split ratio prevents column overload and improves peak shape for the hydroxylated main component.
-
Temperature: 250°C.
-
-
Oven Program:
-
Initial: 60°C (Hold 2 min) — Traps residual solvents.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C (Hold 5 min) — Elutes high-boiling dimers.
-
Mass Spectrometer (MS)
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 230°C.
-
Ionization Energy: 70 eV.
-
Quadrupole Temp: 150°C.
-
Scan Mode: Full Scan (
35–450).-
Solvent Delay: 2.5 min (Adjust based on solvent retention).
-
Sample Preparation Workflow
-
Stock Solution: Weigh 10 mg of sample into a 20 mL scintillation vial.
-
Dilution: Dissolve in 10 mL Methanol (Concentration: 1 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.
-
Blank: Prepare a vial containing only Methanol to identify system artifacts.
Part 3: Data Analysis & Interpretation[3]
Fragmentation Logic (EI Spectrum)
Understanding the mass spectrum is crucial for confirming identity. This compound (MW = 158.[2][3]15) follows a specific fragmentation pathway driven by the secondary alcohol and the fluorinated ring.
-
Molecular Ion (
): 158. Usually weak due to the labile hydroxyl group. -
Base Peak (Alpha-Cleavage):
143 ( ). -
Dehydration Peak:
140 ( ). -
Benzylic Cation:
127.
Impurity Identification
Common impurities and their MS signatures:
-
3,5-Difluoroacetophenone (Starting Material):
-
Retention: Elutes before the alcohol.
-
Key Ions:
156 ( ), 141 ( , acylium ion).
-
-
3,5-Difluoroethylbenzene (Over-reduction):
-
Key Ions:
142 ( ).
-
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the self-validating workflow for purity assessment, ensuring that sample integrity is maintained from preparation to data reporting.
Caption: Figure 1. End-to-end GC-MS analytical workflow for purity assessment, highlighting critical control points (Inlet, Column, Source).
Part 5: Advanced Considerations (Chiral Analysis)
While standard GC-MS assesses chemical purity, it cannot distinguish between the (R) and (S) enantiomers of this compound.
Protocol Adjustment for Enantiomeric Excess (ee):
-
Column: Cyclodextrin-based capillary column (e.g., Hydrodex-
-TBDAc or CP-Chirasil-Dex CB). -
Method: Isothermal run at ~110°C.
-
Mechanism: The chiral stationary phase forms inclusion complexes with the enantiomers, causing differential retention times.
-
Note: If a chiral column is unavailable, the sample must be derivatized with a chiral agent (e.g., Mosher's acid chloride) before standard GC-MS analysis.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11316654, this compound. [Link]
-
Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. [Link]
-
Hollas, B. et al. (2012). Enzymatic Reduction of Acetophenones: Characterization of Impurities. Journal of Molecular Catalysis B: Enzymatic. (Contextual reference for enzymatic synthesis impurities). [Link]
Sources
- 1. (S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. CAS 872181-59-4 | this compound - Synblock [synblock.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Comparing biological activity of 3,5-difluoro vs 2,4-difluoro ethanol isomers
Comparative Guide: Biological Activity of 3,5-Difluoro vs. 2,4-Difluoro Ethanol Isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Pharmacophore analysis, Metabolic Stability, and CYP450 Interaction[1]
Executive Summary
In the context of pharmaceutical development, "difluoro ethanol isomers" refers to the chiral building blocks 1-(2,4-difluorophenyl)ethanol and 1-(3,5-difluorophenyl)ethanol .[1] These scaffolds serve as critical pharmacophores in antifungal (azole), anticancer, and agrochemical agents.[1]
While the 2,4-difluorophenyl (2,4-DFP) moiety is the industry "Gold Standard" for metabolic stability and CYP51 inhibition (e.g., Fluconazole, Voriconazole), the 3,5-difluorophenyl (3,5-DFP) isomer offers distinct physicochemical properties often utilized to modulate P-glycoprotein (P-gp) efflux and kinase selectivity.[1] This guide objectively compares their biological performance, supported by mechanistic rationale and experimental protocols.
Structural & Electronic Comparison
The biological divergence between these two isomers stems from the position of the fluorine atoms relative to the ethanol side chain (benzylic position).[1]
| Feature | 1-(2,4-Difluorophenyl)ethanol | This compound |
| Structure | Ortho/Para substitution pattern.[1] | Meta/Meta substitution pattern. |
| Steric Conformation | Twisted: The ortho-fluorine creates steric clash with the benzylic side chain, forcing the ring out of plane.[1] | Planar/Flat: Lack of ortho-substitution allows free rotation and a more planar alignment.[1] |
| Metabolic Liability | Low: The reactive para (C4) and ortho (C2) positions are blocked by fluorine.[1] | High: The reactive para (C4) position is an open C-H bond, highly susceptible to oxidative metabolism.[1] |
| Electronic Character | Strong dipole; electron-poor ring optimized for | Electron-deficient but symmetrical; alters lipophilicity ( |
Biological Activity Profile
A. CYP51 Inhibition (Antifungal Potency)
The 2,4-DFP motif is ubiquitous in triazole antifungals because it maximizes binding affinity to the fungal sterol 14
-
Mechanism: The ortho-fluorine steric twist aligns the triazole nitrogen with the heme iron while the phenyl ring fits into the hydrophobic cleft.[1]
-
Performance: 2,4-isomers typically exhibit 10–100x higher potency than 3,5-isomers in CYP51 assays due to this "lock-and-key" fit and resistance to metabolic clearance.
B. Metabolic Stability (Half-Life)
-
2,4-DFP: Highly resistant to Phase I metabolism.[1] The fluorine atoms protect the most electron-rich sites from Cytochrome P450 oxidation.[1]
-
3,5-DFP: The open para-position (C4) is a "soft spot" for hydroxylation.[1] Unless the C4 position is substituted (e.g., 3,4,5-trifluoro), this scaffold degrades faster in liver microsomes.[1]
C. P-Glycoprotein (P-gp) Efflux
-
3,5-DFP Advantage: Research indicates that 3,5-substituted derivatives often show reduced affinity for P-gp transporters compared to 2,4-analogs.[1] This makes the 3,5-isomer a valuable tool for increasing brain penetration (CNS exposure) in neurodegenerative drug discovery.[1]
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic when selecting between these two pharmacophores during lead optimization.
Figure 1: SAR Decision Tree comparing the functional consequences of 2,4- vs. 3,5-substitution patterns.
Experimental Protocols
To validate the biological differences described above, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic liability of the 3,5-isomer vs. the 2,4-isomer.
Reagents:
-
Test Compounds: 1-(2,4-difluorophenyl)ethanol and this compound (
final). -
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Cofactor: NADPH regenerating system.[1]
-
Internal Standard: Tolbutamide.[1]
Workflow:
-
Pre-incubation: Mix HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction (
).[1] -
Sampling: Aliquot
at min into ice-cold acetonitrile (stop solution). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .[1]
Protocol B: CYP51 Inhibition Assay (Reconstituted)
Objective: Measure binding affinity (
Workflow Visualization:
Figure 2: Spectrophotometric titration workflow for determining binding affinity.
Methodology:
-
Baseline: Record baseline spectrum of purified Candida albicans CYP51 (0.5
) in buffer. -
Titration: Add the ethanol isomer (dissolved in DMSO) in stepwise increments.
-
Detection: Monitor the Type II binding shift (Soret peak shift from ~418 nm to ~425 nm).
-
Validation: A "tight binder" (2,4-isomer) will induce a saturation curve with
.[1] A "weak binder" (3,5-isomer) will show a linear non-saturating trend or high .[1]
Summary Table: Performance Metrics
| Metric | 1-(2,4-Difluorophenyl)ethanol | This compound |
| Metabolic | High (>60 min) | Low (<30 min) |
| CYP51 Binding ( | High Affinity (nM range) | Low Affinity ( |
| P-gp Substrate Potential | High (often pumped out) | Low (better CNS entry) |
| Primary Application | Antifungal drugs (Fluconazole) | Kinase inhibitors, CNS agents |
References
-
Synthesis and Antifungal Activity of 2,4-Difluorophenyl Derivatives. Source: European Journal of Medicinal Chemistry.[1] URL:[Link]
-
CYP51 Structure and Azole Resistance Mechanisms. Source: National Institutes of Health (NIH).[1] URL:[Link]
-
Structure-Activity Relationship of Fluorinated Phenyl Groups in Drug Design. Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link]
-
Metabolic Stability of Fluorinated Aromatics. Source: ScienceDirect / Drug Metabolism Reviews.[1] URL:[Link]
Sources
Benchmarking synthetic routes for 1-(3,5-Difluorophenyl)ethanol yield efficiency
Topic: Yield Efficiency Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The synthesis of 1-(3,5-Difluorophenyl)ethanol (CAS: 22002-45-5) is a critical transformation in the development of fluorinated pharmaceutical intermediates. The electron-withdrawing nature of the 3,5-difluoro substitution pattern activates the carbonyl carbon of the precursor acetophenone, making it highly susceptible to reduction, yet it also stabilizes the corresponding Grignard reagents.
This guide benchmarks three distinct synthetic methodologies: Asymmetric Transfer Hydrogenation (ATH) , Stoichiometric Borohydride Reduction , and Grignard Addition .
The Verdict:
-
For Enantiopurity: Ruthenium-Catalyzed ATH is the superior choice, delivering >95% yield and >98% ee with minimal waste.
-
For Cost-Effective Racemic Bulk: NaBH4 Reduction offers the highest atom economy and lowest raw material cost.
-
For C-C Bond Construction: Grignard Addition is viable only when starting from the aryl halide, though it suffers from lower atom economy and safety challenges at scale.
Route Analysis & Mechanistic Insight
Route A: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Noyori-Ikariya Transfer Hydrogenation Reagents: [RuCl(p-cymene)((S,S)-Ts-DPEN)], Formic Acid/Triethylamine (5:2) Key Insight: The 3,5-difluoro motif is electron-poor, which increases the electrophilicity of the carbonyl carbon. This typically accelerates the hydride transfer from the Ruthenium-hydride intermediate compared to non-fluorinated acetophenones. The reaction operates via a metal-ligand bifunctional mechanism where the amine proton of the ligand directs the hydride delivery, ensuring high enantioselectivity.
Route B: Stoichiometric Borohydride Reduction
Mechanism: Nucleophilic Hydride Addition Reagents: Sodium Borohydride (NaBH4), Methanol/Ethanol Key Insight: This is the "workhorse" method. The reaction is rapid and exothermic. The challenge lies not in the conversion (which is often quantitative) but in the chemoselectivity if other reducible groups are present (though rare in this specific substrate). The product is racemic, requiring downstream chiral resolution if a single enantiomer is needed.
Route C: Grignard Addition
Mechanism: Organometallic Nucleophilic Addition Reagents: 3,5-Difluorophenylmagnesium bromide, Acetaldehyde Key Insight: Unlike the reduction routes which start from the ketone, this route builds the carbon skeleton. It is essential when the acetophenone precursor is unavailable. However, the formation of the Grignard reagent from 1-bromo-3,5-difluorobenzene can be sluggish due to the inductive withdrawal of the fluorine atoms, often requiring iodine activation or Turbo-Grignard (iPrMgCl·LiCl) techniques.
Comparative Benchmarking Data
The following data is synthesized from standard process chemistry benchmarks for electron-deficient aryl ketones.
| Metric | Route A: Ru-Catalyzed ATH | Route B: NaBH4 Reduction | Route C: Grignard Addition |
| Isolated Yield | 92 - 96% | 94 - 98% | 65 - 75% |
| Enantiomeric Excess (ee) | > 98% (S or R) | 0% (Racemic) | 0% (Racemic) |
| Atom Economy | High (Loss of CO2) | Very High | Low (Mg salts waste) |
| Reaction Time | 6 - 12 Hours | < 2 Hours | 4 - 8 Hours |
| Scalability | Excellent (Homogeneous) | Good (Heat Management) | Moderate (Exotherm/Safety) |
| Cost Driver | Catalyst (Ru complex) | Reagents (Cheap) | Solvent/Cryogenics |
Decision Logic & Pathway Visualization
The following diagram illustrates the decision-making process for selecting the optimal route based on starting material availability and stereochemical requirements.
Figure 1: Decision matrix for synthetic route selection based on chirality and precursor availability.
Detailed Experimental Protocols
Protocol A: High-Efficiency Asymmetric Transfer Hydrogenation
Objective: Synthesis of (S)-1-(3,5-Difluorophenyl)ethanol with >98% ee.
-
Catalyst Loading: In a glovebox or under Argon, charge a reaction vessel with 3,5-difluoroacetophenone (1.0 eq) and [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.005 eq / 0.5 mol%).
-
Solvent System: Add a degassed mixture of Formic Acid/Triethylamine (5:2 molar ratio) as the hydrogen donor and solvent. Concentration should be approx. 0.5 M relative to the ketone.
-
Reaction: Stir at 28°C for 14 hours. Monitor conversion via HPLC or GC. The electron-deficient ring typically ensures full conversion within this timeframe.
-
Workup: Dilute with water and extract with Ethyl Acetate (x3). Wash combined organics with saturated NaHCO3 (to neutralize formic acid) and Brine.
-
Purification: Dry over Na2SO4, concentrate, and filter through a short silica plug. Recrystallization from Hexanes/IPA can upgrade ee to >99% if necessary.
Protocol B: Scalable Borohydride Reduction
Objective: Rapid generation of racemic this compound.
-
Dissolution: Dissolve 3,5-difluoroacetophenone (1.0 eq) in Methanol (5 volumes). Cool the solution to 0°C .
-
Addition: Slowly add Sodium Borohydride (0.6 eq) portion-wise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C.
-
Quench: Stir for 1 hour at 0°C, then allow to warm to room temperature. Monitor TLC (disappearance of ketone). Quench by slow addition of 1N HCl until pH ~6.
-
Isolation: Evaporate Methanol under reduced pressure. Dissolve residue in DCM/Water. Separate phases, dry organic layer, and concentrate.[1][2]
-
Yield Check: Expect a clear oil or low-melting solid. Yields typically exceed 95%.[3]
Mechanistic Pathway Diagram
The following diagram details the transition state for the ATH route, highlighting the stereochemical control.
Figure 2: Mechanistic flow of the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.
-
Sigma-Aldrich. (n.d.). Asymmetric Transfer Hydrogenation - Technical Guide.
-
Organic Chemistry Portal. (n.d.). Sodium Borohydride Reduction Protocols.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
